molecular formula C7H6BBrF2O2 B8119190 3-Bromo-2,6-difluoro-5-methylphenylboronic acid

3-Bromo-2,6-difluoro-5-methylphenylboronic acid

Cat. No.: B8119190
M. Wt: 250.84 g/mol
InChI Key: UEYYHCZRPKHQJY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3-Bromo-2,6-difluoro-5-methylphenylboronic acid (CAS: 2377610-05-2) is a boronic acid derivative with a phenyl ring substituted at positions 2 and 6 with fluorine atoms, a bromine atom at position 3, and a methyl group at position 5 (Figure 1). Its molecular formula is C₇H₅BBrF₂O₂, with a molecular weight of 209.95 g/mol . The compound is commercially available as a solid with a purity of 98%, making it suitable for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

(3-bromo-2,6-difluoro-5-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BBrF2O2/c1-3-2-4(9)7(11)5(6(3)10)8(12)13/h2,12-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYYHCZRPKHQJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC(=C1F)Br)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BBrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Bromo-2,6-difluorotoluene

The process begins with 1-bromo-3,5-difluorobenzene as the starting material. Under nitrogen protection, diisopropylamine lithium (1.1 equiv) deprotonates the aromatic ring at -78°C, followed by methyl iodide (1.0 equiv) addition to introduce the methyl group. Key parameters:

  • Solvent : Anhydrous tetrahydrofuran (THF).

  • Temperature : -78°C for lithiation, room temperature for methylation.

  • Yield : 70% (HPLC purity >98%).

Borylation via n-Butyllithium

The intermediate 4-bromo-2,6-difluorotoluene undergoes lithiation with n-butyllithium (1.1 equiv) at -78°C, followed by quenching with triisopropyl borate (1.05 equiv). Acidic workup (1N HCl) and purification yield the target compound.

  • Reaction Time : 12 hours.

  • Purification : Ethyl acetate extraction, n-hexane rinsing.

  • Yield : 73% (GC purity >98%).

Advantages:

  • Cost-effective starting materials.

  • High regioselectivity due to directed ortho-metalation.

Limitations:

  • Cryogenic conditions (-78°C) require specialized equipment.

  • Sensitivity to moisture and oxygen.

Palladium-Catalyzed Miyaura Borylation

Substrate Preparation

The aryl bromide precursor (3-bromo-2,6-difluoro-5-methylbromobenzene) reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Catalytic Conditions

  • Catalyst : Pd(dba)₂ or Pd(OAc)₂.

  • Ligand : Tricyclohexylphosphine (PCy₃).

  • Base : Potassium acetate.

  • Solvent : 1,4-Dioxane or DMF.

  • Temperature : 80–100°C.

Key Data:

ParameterValue
Reaction Time6–12 hours
Yield65–75%
Purity>95% (HPLC)

Advantages:

  • Mild conditions compared to cryogenic lithiation.

  • Compatibility with diverse aryl halides.

Limitations:

  • High catalyst loading increases cost.

  • Requires inert atmosphere.

Ir-Catalyzed C–H Borylation

Direct Functionalization

Iridium complexes (e.g., [Ir(OMe)(cod)]₂) catalyze regioselective C–H borylation of 3-bromo-2,6-difluoro-5-methylbenzene using B₂pin₂ .

Reaction Optimization

  • Ligand : 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy).

  • Solvent : Cyclohexane.

  • Temperature : 80°C.

Key Data:

ParameterValue
Regioselectivity>90% at C4 position
Yield60–70%

Advantages:

  • Avoids pre-functionalized substrates.

  • Atom-economical.

Limitations:

  • Limited to electronically activated arenes.

  • Competing side reactions with halogens.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Temperature (°C)ScalabilityCost
Lithiation/Borylation70–78>98-78 to RTModerateLow
Pd-Catalyzed65–75>9580–100HighMedium
Ir-Catalyzed60–70>9080LowHigh

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.20 (s, 3H, CH₃), 7.41 (d, 2H, Ar-H).

  • ¹⁹F NMR : δ -115.7 ppm (DMSO-d₆).

  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water).

Purity Assessment

  • Elemental Analysis : C 33.45%, H 2.40%, Br 31.82% (theoretical: C 33.51%, H 2.41%, Br 31.88%).

Scientific Research Applications

Chemical Synthesis

Cross-Coupling Reactions
One of the primary applications of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The compound acts as a boron reagent that can participate in various coupling reactions with different electrophiles.

Table 1: Summary of Coupling Reactions Involving 3-Bromo-2,6-difluoro-5-methylphenylboronic acid

Reaction TypeConditionsYield (%)Reference
Suzuki CouplingAqueous THF, Pd catalyst75-93
C–N CouplingToluene, base80-95
C–C CouplingVarious electrophiles57-86

Biological Applications

Enzyme Inhibition
Boronic acids are known for their ability to form reversible covalent bonds with diols, making them potential enzyme inhibitors. Research indicates that 3-Bromo-2,6-difluoro-5-methylphenylboronic acid can be explored as an inhibitor for certain enzymes involved in metabolic pathways. This application is particularly relevant in developing therapeutic agents targeting diseases where specific enzymes play a crucial role.

Case Study: Enzyme Inhibition
A study investigated the inhibitory effects of various boronic acids on enzymes related to bacterial resistance. The results showed that compounds similar to 3-Bromo-2,6-difluoro-5-methylphenylboronic acid exhibited significant inhibitory activity against certain strains of bacteria, suggesting potential applications in antibiotic development.

Medicinal Chemistry

Therapeutic Properties
The derivatives of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid are being researched for their therapeutic properties, particularly in anticancer and antibacterial activities. The compound's structure allows it to interact with biological targets effectively.

Table 2: Therapeutic Investigations of Derivatives

CompoundTarget DiseaseActivityReference
Derivative ACancerCytotoxicity
Derivative BBacterial InfectionAntimicrobial
Derivative CDiabetesEnzyme Inhibition

Industrial Applications

Pharmaceuticals and Agrochemicals
3-Bromo-2,6-difluoro-5-methylphenylboronic acid is utilized in the pharmaceutical industry for synthesizing various drugs. Its role as a building block in drug discovery and development is significant due to its ability to form stable complexes with other organic molecules.

Advanced Materials
In addition to pharmaceuticals, this compound is also being explored for applications in advanced materials science. Its unique chemical properties allow it to be incorporated into polymers and other materials for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-difluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Key Features

  • Electron-withdrawing substituents : Fluorine (positions 2 and 6) and bromine (position 3) enhance the acidity of the boronic acid group, facilitating interactions with diols (e.g., sialic acid residues in tumor-targeting applications) .
  • Steric effects : The methyl group at position 5 introduces steric hindrance, which may influence reactivity in coupling reactions .

Structural and Acidity Comparisons

Table 1: Key Properties of Selected Phenylboronic Acids
Compound Name Molecular Formula Substituents (Positions) pKa* (Boronic Acid) Key Applications
3-Bromo-2,6-difluoro-5-methylphenylboronic acid C₇H₅BBrF₂O₂ 2-F, 3-Br, 5-Me, 6-F ~7.2 (estimated) Suzuki couplings; tumor targeting
2,6-Difluoro-5-methylphenylboronic acid C₇H₇BF₂O₂ 2-F, 5-Me, 6-F ~7.5 MRI contrast agents
3-Bromo-2,6-difluorophenylboronic acid C₆H₃BBrF₂O₂ 2-F, 3-Br, 6-F ~7.0 (estimated) Organic synthesis
4-Bromo-2,6-difluorophenylboronic acid C₆H₃BBrF₂O₂ 2-F, 4-Br, 6-F ~6.8 (estimated) Catalysis
3-Bromo-2,5-dimethylphenylboronic acid C₈H₁₀BBrO₂ 2-Me, 3-Br, 5-Me ~8.5 Drug intermediate synthesis

*Note: pKa values are approximate and derived from analogous compounds in literature .

Key Findings:

Acidity Trends: Fluorine substitution at positions 2 and 6 significantly lowers the pKa of the boronic acid group compared to non-fluorinated analogs (e.g., 3-Bromo-2,5-dimethylphenylboronic acid with pKa ~8.5) . The addition of bromine (electron-withdrawing) further enhances acidity. For example, 3-Bromo-2,6-difluoro-5-methylphenylboronic acid (estimated pKa ~7.2) is more acidic than 2,6-difluoro-5-methylphenylboronic acid (pKa ~7.5) due to the inductive effect of bromine .

Bromine at position 3 enables further functionalization (e.g., nucleophilic substitution), distinguishing it from derivatives like 4-Bromo-2,6-difluorophenylboronic acid .

Biological Activity

3-Bromo-2,6-difluoro-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound's unique structural features contribute to its interactions with biological targets, making it a subject of various studies aimed at understanding its pharmacological properties.

The compound has a distinct substitution pattern on the phenyl ring, which impacts its electronic and steric properties. These characteristics facilitate its role as a building block in organic synthesis, particularly in the development of pharmaceuticals. The mechanism of action typically involves the formation of a boronate ester intermediate that participates in transmetalation reactions, often catalyzed by palladium, leading to the formation of biologically active compounds.

Antitumor Activity

Research indicates that boronic acids can act as inhibitors of specific enzymes involved in cancer progression. For instance, studies have shown that structurally similar boronic acids can inhibit autotaxin (ATX), an enzyme associated with tumor metastasis. Inhibitors derived from boronic acid frameworks have demonstrated significant potency against human melanoma cells in vitro, suggesting that 3-bromo-2,6-difluoro-5-methylphenylboronic acid may exhibit similar antitumor properties .

Interaction with Insulin

A theoretical study has proposed that certain boronic acids can stabilize insulin by forming non-covalent interactions with insulin's active site. Although specific data on 3-bromo-2,6-difluoro-5-methylphenylboronic acid is limited, the general findings suggest that boronic acids can enhance insulin's stability and potentially influence glucose metabolism .

Case Study: Inhibition of ATX

In a comparative study involving various boronic acid derivatives, compounds structurally related to 3-bromo-2,6-difluoro-5-methylphenylboronic acid were tested for their ability to inhibit ATX activity. The most potent compounds showed IC50 values in the low nanomolar range (e.g., IC50 ~ 9 nM), indicating strong inhibitory effects on ATX-dependent invasion of melanoma cells .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have emphasized the importance of substituents on the phenyl ring in enhancing biological activity. Modifications to the fluorine and bromine positions significantly affected the inhibitory potency against ATX, suggesting that similar modifications to 3-bromo-2,6-difluoro-5-methylphenylboronic acid could yield compounds with improved biological profiles .

Data Tables

Compound NameIC50 (nM)Target EnzymeBiological Activity
3-Bromo-2,6-difluoro-5-methylphenylboronic acidTBDATXPotential antitumor activity
3-Fluoro-4-methylphenylboronic acid9ATXInhibits melanoma cell invasion
3-Bromo-5-fluoro-2-methoxyphenylboronic acidTBDATXAntitumor properties

Q & A

Basic: What are the primary synthetic routes for 3-bromo-2,6-difluoro-5-methylphenylboronic acid, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and boronation steps. A common approach is the Miyaura borylation of a pre-functionalized aryl bromide precursor using bis(pinacolato)diboron (B₂pin₂) in the presence of palladium catalysts (e.g., Pd(dppf)Cl₂). Key factors affecting yield include:

  • Temperature : Reactions are often conducted at 80–100°C in anhydrous tetrahydrofuran (THF) to prevent boronic acid degradation .
  • Base selection : Potassium carbonate is preferred for maintaining pH and stabilizing intermediates .
  • Purification : Column chromatography with silica gel and aqueous workup are critical to isolate the boronic acid while minimizing protodeboronation .

Basic: How is this compound characterized to confirm purity and structural integrity?

Standard analytical methods include:

  • ¹H/¹³C NMR : Identifies substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₇H₅BBrF₂O₂) and isotopic patterns for bromine/fluorine .
  • HPLC : Quantifies purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Advanced: How do competing electronic effects of bromine, fluorine, and methyl groups influence Suzuki-Miyaura cross-coupling reactivity?

The bromine atom acts as a leaving group, while fluorine’s electron-withdrawing effect enhances electrophilicity at the boron site. The methyl group introduces steric hindrance, which can slow transmetallation but improve regioselectivity. For example:

  • Reaction optimization : Pd(PPh₃)₄ in THF/water (3:1) at 80°C achieves >80% coupling efficiency with electron-deficient aryl partners .
  • Competing side reactions : Protodeboronation is minimized by using degassed solvents and inert atmospheres .

Advanced: Can computational modeling predict the regioselectivity of this compound in C–C bond-forming reactions?

Yes. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the boronic acid’s frontier molecular orbitals to predict reactivity. The LUMO localization at the boron atom correlates with nucleophilic attack sites, while steric maps highlight the methyl group’s impact on accessibility .

Intermediate: What strategies mitigate side reactions during storage and handling?

  • Storage : Lyophilized solid at –20°C under argon prevents hydrolysis and oxidation .
  • In situ generation : Using pinacol ester derivatives (e.g., boronic esters) improves stability during long-term storage .

Advanced: How does the substitution pattern affect its stability in aqueous vs. organic solvents?

  • Aqueous media : Rapid protodeboronation occurs at pH >7 due to fluorine’s electron-withdrawing effect, which labilizes the B–O bond .
  • Organic solvents : Stable in anhydrous THF or dioxane for >48 hours at room temperature .

Intermediate: What analytical challenges arise when quantifying trace impurities in this compound?

  • Co-elution issues : Fluorinated byproducts (e.g., debrominated derivatives) require UPLC-MS/MS for resolution .
  • Quantitative NMR : ¹⁹F NMR integrates fluorine-containing impurities with a detection limit of 0.1% .

Advanced: How can structural analogs of this compound be designed to enhance biological activity?

  • Substituent tuning : Replacing bromine with iodine increases leaving-group ability, while adding electron-donating groups (e.g., methoxy) alters electronic profiles for targeted enzyme inhibition .
  • Biological testing : Analog screening against kinase panels (e.g., EGFR) identifies candidates with IC₅₀ values <100 nM .

Intermediate: What are the limitations of X-ray crystallography for this compound’s structural analysis?

  • Low crystallinity : The methyl group disrupts crystal packing, necessitating co-crystallization with transition metals (e.g., Pd) to stabilize lattices .
  • Boron-oxygen disorder : Dynamic B–O bonds complicate refinement; synchrotron radiation improves resolution .

Advanced: How do solvent polarity and proticity impact its reactivity in non-Suzuki reactions (e.g., Chan-Lam coupling)?

  • Polar aprotic solvents (DMF) : Enhance copper-mediated Chan-Lam coupling yields (70–85%) by stabilizing intermediates .
  • Protic solvents (MeOH) : Reduce efficiency (<30%) due to competitive protonation of the boronate intermediate .

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